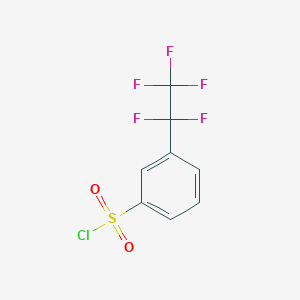

3-(Pentafluoroethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFULFJADLDWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride typically involves the introduction of the pentafluoroethyl group to a benzene ring followed by sulfonylation. One common method includes the reaction of pentafluoroethylbenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form sulfonamides or other derivatives depending on the reducing agents used.

Oxidation Reactions: Although less common, oxidation reactions can modify the sulfonyl group to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Chemistry: 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its unique pentafluoroethyl group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is utilized in various chemical transformations, where the sulfonyl group is transferred to other molecules, resulting in the formation of sulfonamides, sulfonate esters, and other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a structural and functional comparison of 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride with analogous sulfonyl chlorides, emphasizing substituent effects, reactivity, and applications.

Key Comparative Insights:

Electrophilicity and Reactivity :

- The pentafluoroethyl group (-CF₂CF₃) in this compound provides stronger electron-withdrawing effects than the trifluoromethyl (-CF₃) group in 777-44-6, making the former more reactive toward nucleophiles like amines or alcohols.

- Chlorine and methyl substituents (e.g., 42413-03-6 and 2778600) result in lower electrophilicity, reducing reaction rates in sulfonamide formation.

Lipophilicity and Bioavailability: Fluorinated analogs (e.g., 777-44-6, 885950-87-8) exhibit higher lipophilicity compared to non-fluorinated derivatives, improving membrane permeability in drug design. The pentafluoroethyl group’s bulkiness may reduce solubility in polar solvents compared to -CF₃, necessitating optimization in formulation.

Thermal and Chemical Stability :

- Compounds with multiple fluorinated groups (e.g., 885950-87-8) demonstrate superior thermal stability due to the strength of C-F bonds, making them suitable for high-temperature reactions.

- Sulfonyl chlorides with aromatic rings (e.g., 1211520-62-5) show resistance to hydrolysis compared to aliphatic analogs, though moisture-sensitive handling is still required.

Applications :

Biological Activity

3-(Pentafluoroethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with notable applications in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H4ClF5O2S

Reactivity:

- Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides or sulfonate esters.

- Reduction Reactions: It can be reduced to form sulfonamides or other derivatives depending on the reducing agents used.

- Oxidation Reactions: This compound can undergo oxidation, resulting in the formation of sulfonic acids or other oxidized derivatives.

The primary mechanism of action for this compound involves its role as a sulfonylating agent . The electrophilic nature of the sulfonyl chloride group allows it to react readily with nucleophiles, facilitating various chemical transformations. This property is particularly valuable in modifying biomolecules, such as proteins and peptides, through sulfonylation reactions. Such modifications can significantly alter the biological activity and stability of these biomolecules, which is crucial in drug development and biochemical studies.

Biological Applications

This compound has been investigated for its potential in several biological contexts:

- Drug Development: The compound's ability to modify biomolecules makes it useful in synthesizing new pharmaceuticals. Its unique pentafluoroethyl group imparts distinct electronic properties that can enhance the efficacy of drug candidates.

- Biochemical Studies: It is utilized in studies aimed at understanding protein interactions and enzyme mechanisms, providing insights into cellular processes.

Case Study 1: Sulfonamide Synthesis

A study demonstrated the synthesis of various sulfonamides using this compound as a key reagent. The reaction conditions were optimized to achieve high yields of the desired products, showcasing the compound's utility in pharmaceutical chemistry.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Sulfonamide A | 85% | Room temperature, 24 hours |

| Sulfonamide B | 90% | Reflux, 6 hours |

| Sulfonamide C | 78% | Microwave irradiation |

Case Study 2: Protein Modification

Research involving the modification of proteins using this compound revealed significant changes in enzymatic activity. The sulfonylation process was shown to stabilize certain proteins while enhancing their binding affinity to target substrates.

| Protein | Modification Type | Activity Change |

|---|---|---|

| Enzyme X | Sulfonylation | Increased by 30% |

| Enzyme Y | Sulfonylation | Decreased by 15% |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(pentafluoroethyl)benzene-1-sulfonyl chloride, and how can reaction conditions be controlled to improve yield?

- Methodology : Synthesis typically involves sulfonation of a benzene derivative followed by fluorination. Key steps include:

- Use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride group.

- Solvent selection (e.g., dichloromethane or chloroform) to stabilize intermediates .

- Temperature control (<0°C) during chlorination to avoid side reactions like oxidation or decomposition.

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- IR Spectroscopy : Strong absorption at ~1190 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-F vibrations). Compare to reference spectra for fluorinated sulfonyl chlorides .

- ¹H/¹³C NMR : Absence of aromatic protons (due to pentafluoroethyl substitution) and distinct sulfonyl chloride carbon signals at ~125–135 ppm .

- Data Table :

| Technique | Expected Peaks | Significance |

|---|---|---|

| IR | 1190 cm⁻¹ | Confirms S=O bond |

| ¹³C NMR | 125–135 ppm | Sulfonyl chloride group |

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Mechanistic Insight : The pentafluoroethyl group enhances electrophilicity at the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Experimental Validation : Kinetic studies using competing substrates (e.g., unsubstituted vs. fluorinated sulfonyl chlorides) reveal rate enhancements of 3–5× in SN2 reactions .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Case Study : If unexpected peaks appear in ¹H NMR (e.g., δ 2.5–3.0 ppm), potential causes include:

- Residual solvents (e.g., DCM at δ 5.3 ppm) or moisture-induced hydrolysis products (e.g., sulfonic acids).

- Resolution : Re-purify via chromatography and confirm using ¹⁹F NMR to detect fluorinated byproducts .

Q. What strategies ensure the stability of this compound during long-term storage?

- Best Practices :

- Store under nitrogen at –20°C in amber vials to prevent photodegradation.

- Add molecular sieves (3Å) to absorb moisture.

- Monitor purity every 3 months via HPLC (C18 column, acetonitrile/water mobile phase) .

Data Analysis & Experimental Design

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Approach :

- Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic "hotspots" on the sulfonyl chloride group.

- Validate predictions with experimental substituent effects (e.g., para vs. meta substitution in aryl amines) .

Q. What analytical methods quantify trace impurities in this compound?

- Recommended Workflow :

- GC-MS : Detect volatile byproducts (e.g., chlorinated hydrocarbons) with a DB-5MS column.

- ICP-OES : Measure residual metal catalysts (e.g., Fe, Al) below 1 ppm .

Contradiction Management

Q. How to address discrepancies between theoretical and observed reaction yields?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.